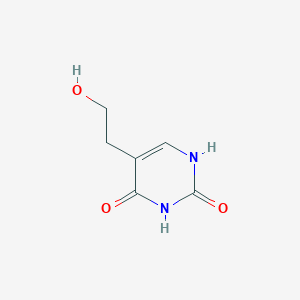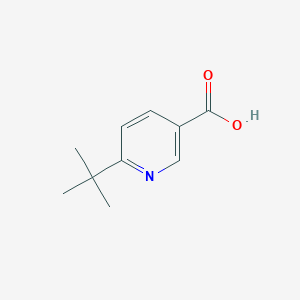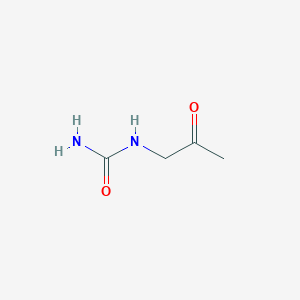
Ethyl crotonate
Overview
Description
Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and has a pungent odor. This compound is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters . It is also soluble in water and various organic solvents.
Mechanism of Action
Target of Action
Ethyl crotonate (C6H10O2) is primarily used as a solvent for cellulose esters and as a plasticizer for acrylic resins
Mode of Action
As an ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
It can undergo hydroboration to yield stereospecifically 2-tritiated 3-hydroxybutyric acid . This reaction could potentially be used in the synthesis of other compounds.
Result of Action
The primary result of this compound’s action is its ability to act as a solvent for cellulose esters and a plasticizer for acrylic resins . When used in chemical-shift imaging during the rapid analysis of multiple samples using multiplex sample NMR, it can help in the total synthesis of (+/-)-daurichromenic acid .
Action Environment
This compound is a clear colorless liquid at room temperature . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a tightly closed container and handled using explosion-proof electrical, ventilating, and lighting equipment . Environmental factors such as temperature and the presence of ignition sources can significantly influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
It is known to be used as a solvent for cellulose esters , which suggests it may have some influence on cell function
Molecular Mechanism
It is known to be an ester, and esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of crotonaldehyde followed by esterification with ethanol. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form crotonic acid.
Reduction: It can be reduced to butyric acid using hydrogenation or zinc and sulfuric acid.
Substitution: this compound can react with halogens like chlorine or bromine to form 2,3-dihalobutyric acids.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, zinc, sulfuric acid.
Halogenation Agents: Chlorine, bromine.
Major Products Formed:
Oxidation: Crotonic acid.
Reduction: Butyric acid.
Halogenation: 2,3-dihalobutyric acids.
Scientific Research Applications
Ethyl crotonate has diverse applications in scientific research:
Comparison with Similar Compounds
Methyl crotonate: Similar in structure but with a methyl group instead of an ethyl group.
Crotonic acid: The parent acid of this compound.
Ethyl trans-2-butenoate: An isomer with a different spatial arrangement of atoms
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to act as a plasticizer and solvent makes it valuable in industrial applications, while its reactivity is leveraged in various synthetic processes in chemistry and medicine .
Properties
IUPAC Name |
ethyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDIRQKJPRINOQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | ETHYL CROTONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057591 | |
| Record name | Ethyl crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |
| Record name | ETHYL CROTONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butenoic acid, ethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9990 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl trans-2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | Ethyl trans-2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.916-0.921 | |
| Record name | Ethyl trans-2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10544-63-5, 623-70-1 | |
| Record name | ETHYL CROTONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl trans-crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, ethyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YUC7A1X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl crotonate?
A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) spectroscopy [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [, ], and IR (Infrared) spectroscopy. []
Q3: Is this compound stable under ambient conditions?
A3: While generally stable, this compound may undergo hydrolysis under acidic or basic conditions. []
Q4: Are there any known material incompatibilities with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases. []
Q5: Can this compound participate in Michael addition reactions?
A5: Yes, this compound readily undergoes Michael addition reactions with various nucleophiles. Studies have explored its reactions with diethyl malonate [], diethyl methylmalonate [], and (1H)pyrrole [] under basic conditions.
Q6: What is the role of this compound in 1,3-dipolar cycloaddition reactions?
A6: this compound serves as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. [, , ] These reactions offer high regio- and stereo-selectivity, primarily yielding 3,4-trans-4,5-trans-isoxazolidine derivatives. []
Q7: Can this compound be used in the synthesis of carbapenam skeletons?
A7: Yes, researchers have successfully employed this compound in the synthesis of carbapenam skeletons through a multistep process involving 1,3-dipolar cycloaddition, reduction, and cyclization reactions. []
Q8: Have computational methods been used to study this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the regioselectivity of 1,3-dipolar cycloadditions involving this compound and C-aryl-N-phenyl nitrones. [] Additionally, computational methods like COSMO-RS have been used to calculate thermodynamic activities of this compound in solvent and solvent-free systems. []
Q9: Are there any QSAR (Quantitative Structure-Activity Relationship) models developed for this compound derivatives?
A9: While specific QSAR models for this compound derivatives are not mentioned in the provided research, studies have explored the impact of structural modifications on reactivity. For instance, research suggests that introducing an additional double bond between the aromatic ring and carboxylic acid in hydroxycinnamic acid systems (structurally related to this compound) improves lipophilicity, antioxidant, and neuroprotective properties. []
Q10: What strategies can be employed to enhance the stability of this compound?
A10: Storing this compound under cool, dry conditions and avoiding contact with moisture, acids, and bases can enhance its stability. [] Further research into specific formulation strategies might reveal additional methods to improve its stability for specific applications.
Q11: What analytical techniques are used to quantify this compound?
A11: this compound can be quantified using Gas Chromatography with Flame Ionization Detection (GC-FID) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and headspace solid-phase microextraction coupled with GC [].
Q12: Is there information available on the environmental impact and degradation of this compound?
A12: Specific information on the ecotoxicological effects and degradation pathways of this compound is limited in the provided research. Further investigations are needed to assess its environmental fate and potential risks.
Q13: Can this compound be used as a starting material for synthesizing other valuable compounds?
A13: Yes, this compound serves as a versatile building block in organic synthesis. It has been used in the synthesis of 3-amino-4,4,4-trifluoro this compound [], trans-2-methylcyclopropanecarboxylic acid [], and daurichromenic acid and its analogues [], highlighting its potential for preparing various compounds with potential biological activity.
Q14: How does capsaicin stress impact the production of this compound by Lactobacillus plantarum?
A14: Research has demonstrated that capsaicin stress significantly enhances the production of this compound by Lactobacillus plantarum CL-01 during fermentation. [] This finding suggests potential applications for tailoring the aroma profile of fermented pepper products.
Q15: What is the role of this compound in the synthesis of poly(this compound)?
A15: this compound acts as a monomer in the synthesis of poly(this compound) via group-transfer polymerization. [, , ] The polymerization process can be controlled using different catalysts to achieve varying degrees of disyndiotacticity, which influences the polymer's glass transition temperature. []
Q16: How does this compound contribute to the aroma profile of Awamori?
A16: this compound is one of the key volatile compounds that differentiate aged Awamori (a distilled rice liquor) from its unaged counterpart, Ippanshu. []
Q17: Can this compound be used in the synthesis of β-amino acid esters?
A17: Yes, a chemoenzymatic reaction sequence utilizing this compound for the enantioselective synthesis of (S)-ethyl-3-amino butanoate has been developed. [] The process involves a thermal aza-Michael addition of benzylamine to this compound followed by lipase-catalyzed aminolysis.
Q18: Has this compound been studied in the context of Overhauser dynamic nuclear polarization (ODNP)?
A18: Yes, ODNP-enhanced 2D J-resolved NMR spectroscopy has been successfully applied to this compound, demonstrating the technique's ability to improve spectral resolution at low magnetic fields. []
Q19: What are the potential applications of cobalt hydrocarbonyl complexes with this compound?
A19: While specific applications are not explicitly mentioned in the provided research, the reaction of cobalt hydrocarbonyl with this compound generates isomeric acylcobalt carbonyls. [] These complexes could potentially serve as catalysts or intermediates in various organic transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















